8-Trifluoromethoxyquinoline-5-boronic acid
Overview
Description
8-Trifluoromethoxyquinoline-5-boronic acid is an organic compound with the molecular formula C10H7BF3NO3 and a molecular weight of 257.0 g/mol . This compound features a quinoline ring substituted with a trifluoromethoxy group at the 8th position and a boronic acid group at the 5th position. Its unique structure makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Boronic Acid Functionalization: The boronic acid group is introduced through borylation reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
8-Trifluoromethoxyquinoline-5-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
8-Trifluoromethoxyquinoline-5-boronic acid has diverse applications in scientific research:
Medicinal Chemistry: The compound’s quinoline scaffold is a prevalent core structure in many bioactive molecules, making it a valuable building block for developing novel therapeutics.
Materials Science: Its unique electronic properties make it useful in the design of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: The boronic acid group allows for versatile modifications through coupling reactions, facilitating the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Trifluoromethoxyquinoline-5-boronic acid involves its interaction with molecular targets through covalent bonding. The boronic acid group can form reversible covalent bonds with enzymes or receptors, influencing their activity. The trifluoromethoxy group enhances the compound’s binding affinity and metabolic stability by altering its electronic properties.
Comparison with Similar Compounds
8-Trifluoromethoxyquinoline-5-boronic acid can be compared with other similar compounds, such as:
5-Trifluoromethylquinoline-8-boronic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and binding properties.
6-Fluoroquinoline-8-boronic acid: The presence of a fluorine atom at the 6th position alters the electronic properties of the quinoline ring.
3-Bromo-5-(trifluoromethoxy)phenylboronic acid: This compound features a bromine atom and a phenyl ring, offering different reactivity and applications.
The unique combination of the trifluoromethoxy group and the boronic acid functionality in this compound provides distinct advantages in terms of reactivity, binding affinity, and versatility in synthetic applications.
Properties
IUPAC Name |
[8-(trifluoromethoxy)quinolin-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZERWIWJDFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674737 | |
Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-46-2 | |
Record name | B-[8-(Trifluoromethoxy)-5-quinolinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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